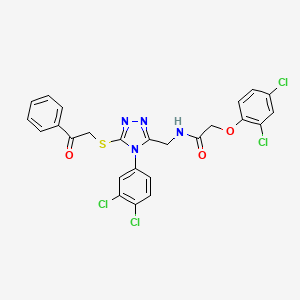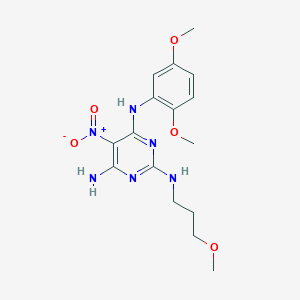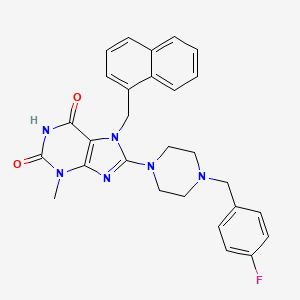![molecular formula C25H23N5O2S B2749078 3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-62-0](/img/structure/B2749078.png)
3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Some derivatives of triazoloquinazolin-5-amine have been studied for their antimicrobial and antifungal properties. For instance, a new class of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties against a range of pathogens and nematodes, suggesting potential for the development of new antimicrobial agents (Reddy, Kumar, & Sunitha, 2016).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, designed to meet structural requirements essential for anticancer activity, showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates the compound's potential as a scaffold for developing anticancer agents (Reddy et al., 2015).
Antihistaminic Agents
4-Butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones were synthesized and evaluated for their H(1)-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This highlights the compound's potential in the development of new antihistaminic drugs with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).
Serotonin Receptor Antagonists
Research into 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines revealed compounds with highly active and selective antagonistic activity at the 5-HT(6) receptor, indicating potential applications in treating disorders associated with this receptor (Ivachtchenko et al., 2010).
Tubulin Polymerization Inhibitors
A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as conformationally restricted CA-4 analogues showed that these compounds are potent inhibitors of tubulin assembly, which could be exploited in cancer therapy as vascular disrupting agents (Driowya et al., 2016).
Adenosine Receptor Antagonists
Derivatives of triazoloquinazoline adenosine antagonist CGS15943 have shown high potency at human A3 receptor subtypes, suggesting potential therapeutic applications in conditions mediated by this receptor (Kim, Ji, & Jacobson, 1996).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to have dna intercalation activities . These compounds interact with DNA, which plays a crucial role in cellular functions, particularly in cell replication and protein synthesis.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that the compound might interact with its targets through a nucleophilic addition/cyclization process . This process is accomplished under mild conditions and leads to the formation of 5-amino-1,2,3-triazoles .
Biochemical Pathways
Given the potential dna intercalation activity, it can be inferred that the compound might affect pathways related to dna replication and protein synthesis .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activities, potentially due to their dna intercalation activities .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-propan-2-ylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16(2)18-10-12-19(13-11-18)26-23-21-6-4-5-7-22(21)30-24(27-23)25(28-29-30)33(31,32)20-14-8-17(3)9-15-20/h4-16H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRBHPKBWRDVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B2749003.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2749007.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B2749013.png)


![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)
amino}propanoic acid](/img/structure/B2749018.png)